SR 16832

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du SR 16832 implique plusieurs étapes, en commençant par la préparation de la structure de base, la 6-méthoxy-4-quinoléine. Ceci est suivi par l'introduction du groupe nitrobenzamide. Les conditions de réaction impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et de réactifs tels que le chloroforme, le méthanol et l'acide nitrique. Le produit final est purifié par chromatographie liquide haute performance (CLHP) pour atteindre une pureté ≥98% .

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Le composé est généralement produit sous forme de poudre et stocké à -20°C pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Le SR 16832 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier le groupe nitro, le convertissant potentiellement en groupe amine.

Substitution : Le groupe chloro dans le this compound peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Les agents réducteurs courants incluent le borohydrure de sodium et l'hydrure de lithium aluminium.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés de la quinoléine, tandis que la réduction peut produire des dérivés d'amine .

Applications de recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme outil chimique pour étudier l'inhibition de PPARγ et ses effets sur la liaison du ligand et l'activité transcriptionnelle.

Biologie : Utilisé dans des tests cellulaires pour étudier le rôle de PPARγ dans divers processus biologiques.

Médecine : Applications thérapeutiques potentielles dans les maladies où PPARγ joue un rôle critique, comme le diabète et les troubles métaboliques.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant PPARγ

Mécanisme d'action

Le this compound exerce ses effets en inhibant PPARγ à la fois sur les sites orthostériques et allostériques. Cette inhibition à double site empêche la liaison des ligands endogènes et réduit l'activité transcriptionnelle de PPARγ. Le composé bloque efficacement l'activation de PPARγ par les ligands endogènes comme l'acide docosahexaénoïque (DHA), modulant ainsi l'expression génique et les fonctions cellulaires .

Applications De Recherche Scientifique

SR 16832 functions by binding to both orthosteric and allosteric sites on PPARγ, inhibiting the binding of endogenous ligands and transcriptional activity more effectively than other known antagonists like GW9662 and T0070907 .

Metabolic Disorders

Research indicates that this compound may be beneficial in studying metabolic diseases such as obesity and type 2 diabetes. Its ability to inhibit PPARγ could lead to reduced adipogenesis and improved insulin sensitivity .

Cancer Research

PPARγ is known to influence cancer cell proliferation and differentiation. Studies have shown that inhibiting PPARγ with compounds like this compound can lead to reduced tumor growth in certain cancer models. This highlights its potential as an anti-cancer agent .

Cardiovascular Health

The modulation of PPARγ activity is also linked to cardiovascular health. Inhibitors like this compound could provide insights into the management of atherosclerosis and other cardiovascular diseases by influencing lipid metabolism and inflammatory responses .

Case Study 1: Inhibition of Adipogenesis

A study conducted by Brust et al. (2017) demonstrated that this compound effectively inhibited adipogenesis in vitro by blocking the transcriptional activity of PPARγ. The results indicated a significant reduction in lipid accumulation in pre-adipocytes treated with this compound compared to controls.

Case Study 2: Anti-Cancer Activity

In another study, researchers explored the effects of this compound on breast cancer cell lines. The findings revealed that this compound treatment led to decreased cell viability and induced apoptosis, suggesting its potential as a therapeutic agent in cancer treatment .

Table 1: Comparison of PPARγ Inhibitors

| Compound | Binding Sites | IC₅₀ (µM) | Effect on Adipogenesis | Effect on Cancer Cell Viability |

|---|---|---|---|---|

| This compound | Orthosteric & Allosteric | <0.5 | Significant Inhibition | Induces Apoptosis |

| GW9662 | Orthosteric | ~1 | Moderate Inhibition | Minimal Effect |

| T0070907 | Orthosteric | ~0.8 | Low Inhibition | Induces Cell Cycle Arrest |

Table 2: Summary of Research Findings on this compound

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Brust et al., 2017 | Metabolic Disorders | Inhibits adipogenesis significantly |

| eLife, 2018 | Cancer Research | Reduces viability in breast cancer cell lines |

| PMC6317912 | Cardiovascular Health | Modulates inflammatory responses related to PPARγ |

Mécanisme D'action

SR 16832 exerts its effects by inhibiting PPARγ at both orthosteric and allosteric sites. This dual-site inhibition prevents the binding of endogenous ligands and reduces the transcriptional activity of PPARγ. The compound effectively blocks the activation of PPARγ by endogenous ligands like docosahexaenoic acid (DHA), thereby modulating gene expression and cellular functions .

Comparaison Avec Des Composés Similaires

Composés similaires

GW 9662 : Un antagoniste covalent orthostérique de PPARγ.

T 0070907 : Un autre antagoniste covalent orthostérique de PPARγ.

Unicité du SR 16832

Le this compound est unique en raison de son mécanisme d'inhibition à double site, qui lui permet d'inhiber PPARγ plus efficacement que les antagonistes covalents orthostériques comme GW 9662 et T 0070907. Cette action à double site fournit une inhibition plus complète de PPARγ, faisant du this compound un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Activité Biologique

SR 16832 is a synthetic compound identified as a dual-site inhibitor of peroxisome proliferator-activated receptor gamma (PPARγ), a crucial nuclear receptor involved in various metabolic processes, including glucose homeostasis and lipid metabolism. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound operates by binding to both orthosteric and allosteric sites within the ligand-binding domain (LBD) of PPARγ. This dual-site action allows it to inhibit the binding of endogenous ligands more effectively than traditional orthosteric antagonists such as GW9662 and T0070907. The inhibition leads to a decrease in PPARγ transcriptional activity, which has implications for metabolic diseases, particularly type 2 diabetes and obesity .

Table 1: Comparison of this compound with Other PPARγ Antagonists

| Compound | Binding Sites | Inhibition Effectiveness | References |

|---|---|---|---|

| This compound | Orthosteric & Allosteric | High | |

| GW9662 | Orthosteric | Moderate | |

| T0070907 | Orthosteric | Moderate |

Biological Activity and Efficacy

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

- Inhibition of PPARγ Activation : this compound significantly inhibits the activation of PPARγ by blocking coactivator recruitment, which is essential for PPARγ-mediated transcriptional regulation. This was demonstrated through assays measuring transcriptional activity in response to endogenous ligands .

- Impact on Lipid Metabolism : Research indicates that this compound can alter lipid metabolism pathways, potentially reducing adipogenesis and improving insulin sensitivity. In animal models, administration of this compound resulted in lower body weight gain and improved glucose tolerance compared to controls .

Case Study: Effects on Metabolic Disorders

A notable study investigated the effects of this compound in a diabetic mouse model. Mice treated with this compound showed:

- Reduced Blood Glucose Levels : Significant reductions in fasting blood glucose levels were observed after four weeks of treatment.

- Improved Insulin Sensitivity : Enhanced insulin sensitivity was evidenced by lower HOMA-IR scores compared to untreated diabetic controls.

- Altered Lipid Profiles : The treatment led to decreased triglyceride levels and increased HDL cholesterol levels, indicating improved lipid metabolism .

Structural Insights

Recent structural biology studies using techniques like NMR spectroscopy have elucidated the conformational changes in PPARγ upon binding with this compound. These studies reveal that the compound stabilizes an inactive conformation of the receptor, preventing its activation by natural ligands .

Figure 1: Structural Changes Induced by this compound Binding

Note: This figure would typically illustrate the conformational states of PPARγ LBD with and without ligand binding.

Propriétés

IUPAC Name |

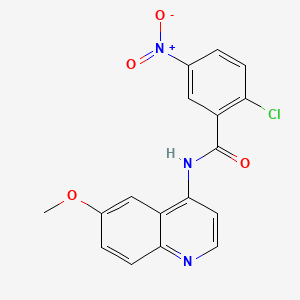

2-chloro-N-(6-methoxyquinolin-4-yl)-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O4/c1-25-11-3-5-15-13(9-11)16(6-7-19-15)20-17(22)12-8-10(21(23)24)2-4-14(12)18/h2-9H,1H3,(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTZAGCRUDYUGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.